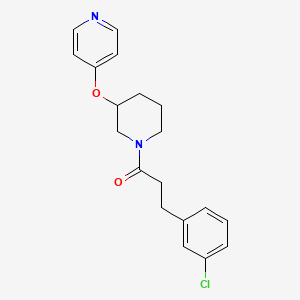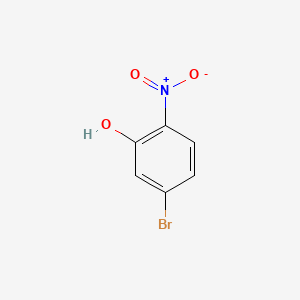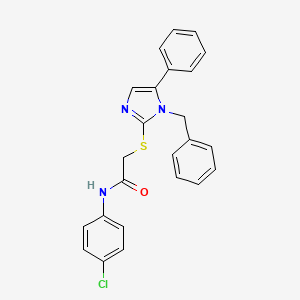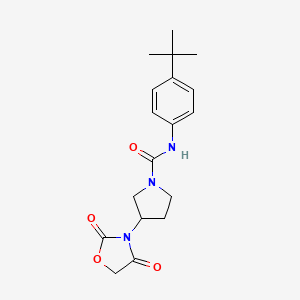![molecular formula C13H9N3O2S B2992083 N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide CAS No. 328585-95-1](/img/structure/B2992083.png)
N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide is a complex organic compound that features both an indole and a thiophene ring. This compound is of interest due to its potential biological activities and its role in various chemical reactions. The indole ring is a common structure in many natural and synthetic compounds, known for its wide range of biological activities. The thiophene ring, on the other hand, is a sulfur-containing heterocycle that is often used in the development of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide typically involves the condensation of 2-thiophenecarbohydrazide with an appropriate indole derivative. One common method involves the reaction of 2-thiophenecarbohydrazide with isatin (1H-indole-2,3-dione) under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the purification process.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide involves its interaction with various molecular targets. The indole ring can interact with multiple receptors and enzymes, while the thiophene ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxylphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide is unique due to the combination of the indole and thiophene rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Propiedades
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-12(10-6-3-7-19-10)16-15-11-8-4-1-2-5-9(8)14-13(11)18/h1-7,14,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUYFOYPKJFLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2992000.png)
![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2992003.png)


![6,7-dimethyl-3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2992007.png)

![2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2992011.png)


![N-mesityl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2992016.png)
![3,3-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide](/img/structure/B2992018.png)
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2992019.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide](/img/structure/B2992023.png)
